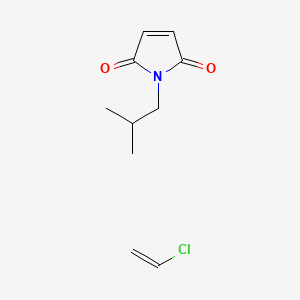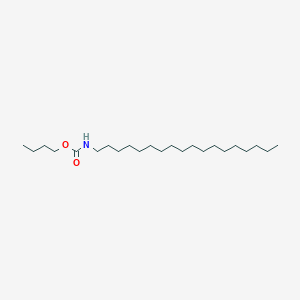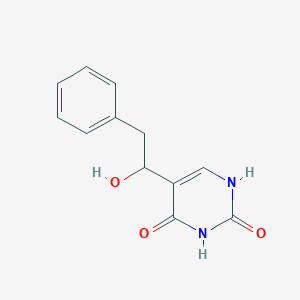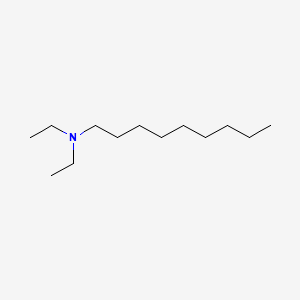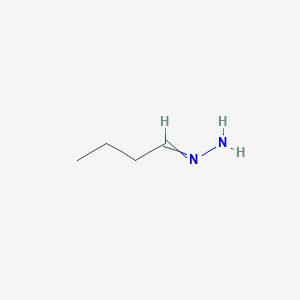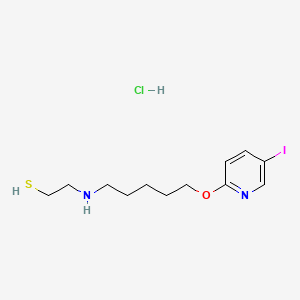
Cyclopropylsulfonylmethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropylsulfonylmethylbenzene is an organic compound that features a cyclopropyl group, a sulfonyl group, and a methyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: Cyclopropylsulfonylmethylbenzene can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethylbenzene with a sulfonyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfonyl group on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions: Cyclopropylsulfonylmethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated derivatives of this compound.
科学研究应用
Cyclopropylsulfonylmethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of cyclopropylsulfonylmethylbenzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The cyclopropyl group may also contribute to the compound’s reactivity by introducing strain into the molecule, making it more reactive under certain conditions.
相似化合物的比较
Cyclopropylsulfonylmethylbenzene can be compared with other sulfonyl-containing compounds, such as:
Methylsulfonylbenzene: Lacks the cyclopropyl group, resulting in different reactivity and applications.
Cyclopropylmethylbenzene: Lacks the sulfonyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in the combination of the cyclopropyl and sulfonyl groups, which impart distinct reactivity and potential for diverse applications in various fields.
属性
CAS 编号 |
51417-12-0 |
|---|---|
分子式 |
C10H12O2S |
分子量 |
196.27 g/mol |
IUPAC 名称 |
cyclopropylsulfonylmethylbenzene |
InChI |
InChI=1S/C10H12O2S/c11-13(12,10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI 键 |
WIPWCTNBWGHGLB-UHFFFAOYSA-N |
规范 SMILES |
C1CC1S(=O)(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


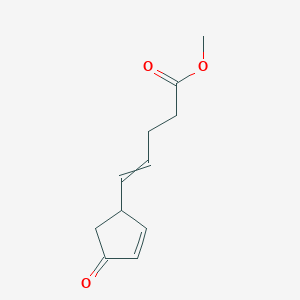
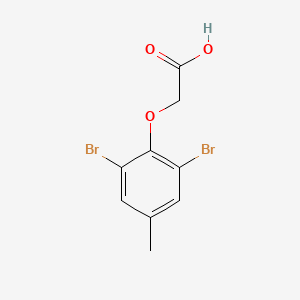
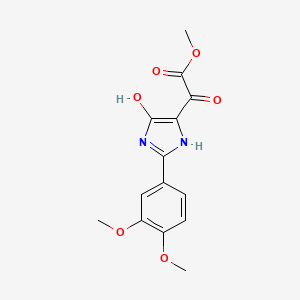
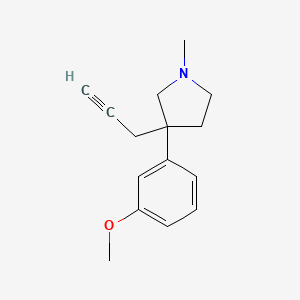
![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)
